molecular formula C12H13N3O B13089789 6-Methoxy-N2-phenylpyridine-2,3-diamine

6-Methoxy-N2-phenylpyridine-2,3-diamine

Cat. No.: B13089789
M. Wt: 215.25 g/mol
InChI Key: ATFIVLKHEYEYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N2-phenylpyridine-2,3-diamine typically involves the reaction of 6-methoxypyridine-2,3-diamine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N2-phenylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-N2-phenylpyridine-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-N2-phenylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-methoxy-2-N-phenylpyridine-2,3-diamine

InChI

InChI=1S/C12H13N3O/c1-16-11-8-7-10(13)12(15-11)14-9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,15)

InChI Key

ATFIVLKHEYEYDI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.